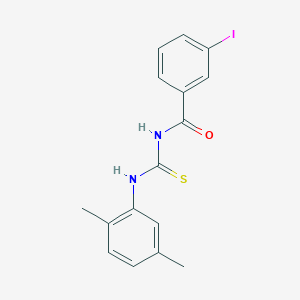![molecular formula C22H26ClN3O2S B399543 3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA](/img/structure/B399543.png)
3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA is a complex organic compound belonging to the class of benzanilides These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring
Vorbereitungsmethoden
The synthesis of 3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of the core structure. The synthetic route often includes the following steps:
Formation of the Piperidinylphenyl Intermediate: This step involves the reaction of 3-chloroaniline with piperidine under specific conditions to form the piperidinylphenyl intermediate.
Introduction of the Carbonothioyl Group: The intermediate is then reacted with thiophosgene to introduce the carbonothioyl group.
Attachment of the Propoxybenzamide Moiety: Finally, the compound is reacted with 3-propoxybenzoyl chloride to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
3-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA can be compared with other similar compounds, such as:
N-{[3-Chloro-4-(1-piperidinyl)phenyl]carbamothioyl}-3-propoxybenzamide: This compound has a similar structure but differs in the substitution pattern on the benzene ring.
N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide: This compound contains a thiophene ring instead of a benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propoxy group, which can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C22H26ClN3O2S |
|---|---|
Molekulargewicht |
432g/mol |
IUPAC-Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-3-propoxybenzamide |
InChI |
InChI=1S/C22H26ClN3O2S/c1-2-13-28-18-8-6-7-16(14-18)21(27)25-22(29)24-17-9-10-20(19(23)15-17)26-11-4-3-5-12-26/h6-10,14-15H,2-5,11-13H2,1H3,(H2,24,25,27,29) |
InChI-Schlüssel |
BFTBEEYXAXMOQJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-acetylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B399461.png)
![2-methyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B399464.png)
![N-[(3-acetylphenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B399466.png)
![3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide](/img/structure/B399467.png)
![2-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B399468.png)
![Ethyl 4-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B399469.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B399470.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B399473.png)
![3-iodo-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B399474.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B399475.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B399476.png)

![N-[(4-fluorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B399478.png)
![3-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B399481.png)
